molecular formula C16H18N4O2 B4993992 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid

6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid

Cat. No. B4993992
M. Wt: 298.34 g/mol
InChI Key: SQWHXYJUZXYIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C19H20N4O2.

Scientific Research Applications

6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic properties. Additionally, it has been shown to have potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid is not fully understood. However, it is believed that the compound acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. The compound enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid in lab experiments is its high potency and specificity. It has been shown to exhibit a high degree of selectivity towards the GABA-A receptor, which makes it an ideal compound for studying the effects of GABA modulation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several future directions that can be explored with regards to the use of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid. One area of research could focus on the development of more efficient synthesis methods for the compound. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and its potential applications in treating other neurological disorders. Finally, research can be conducted to develop more water-soluble derivatives of the compound, which can help overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, this compound is a compound that has shown great potential in scientific research. Its high potency and specificity make it an ideal compound for studying the effects of GABA modulation. Additionally, its potential therapeutic applications in treating neurodegenerative disorders make it a promising compound for future research.

Synthesis Methods

The synthesis of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid involves the reaction of 2-cyano-4,6-dimethylpyridine with 4-phenylpiperazine in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction with the help of a carboxylic acid. The final product is obtained after purification through recrystallization.

properties

IUPAC Name

6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-11-14(15(21)22)18-16(17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWHXYJUZXYIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.